3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Scientific Research Applications
3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with GABA receptors in the central nervous system, potentially leading to sedative and anxiolytic effects. The nitrophenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative effects but a different substitution pattern.
Nitrazepam: Contains a nitro group similar to 3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one but differs in the core structure.
Clonazepam: A benzodiazepine with anticonvulsant properties, differing in the substitution pattern and core structure.
Properties
CAS No. |
312622-15-4 |
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Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4g/mol |
IUPAC Name |
3,9,9-trimethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H23N3O3/c1-13-7-8-16-17(9-13)24-21(14-5-4-6-15(10-14)25(27)28)20-18(23-16)11-22(2,3)12-19(20)26/h4-10,21,23-24H,11-12H2,1-3H3 |
InChI Key |
LCOBHFFHSIPTID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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